7-(4-methoxyphenyl)-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3-Isobutyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structural features, including an isobutyl group, a methoxyphenyl group, and a dimethyl substitution on the pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Isobutyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-isobutyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their therapeutic potential.
Pyrazolo[3,4-d]pyrimidines: Known for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
3-Isobutyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of isobutyl, methoxyphenyl, and dimethyl groups differentiates it from other pyrrolo[2,3-d]pyrimidine derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H24N4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5,6-dimethyl-3-(2-methylpropyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C19H24N4O/c1-12(2)10-22-11-21-19-17(18(22)20)13(3)14(4)23(19)15-6-8-16(24-5)9-7-15/h6-9,11-12,20H,10H2,1-5H3 |
InChI Key |
JLFDKXPGXHWNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC(C)C)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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